![molecular formula C11H17BrN2OS B1527321 [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine CAS No. 1247757-72-7](/img/structure/B1527321.png)
[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine
Overview
Description
“[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine” is a chemical compound with the CAS number 1247757-72-7 . It has a molecular weight of 305.23 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C11H17BrN2OS . It contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur . The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available sources .Scientific Research Applications
Kinetic and Reaction Studies
One study explores the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with different amines, including morpholine, in room-temperature ionic liquids. This study provides insights into the reaction's thermodynamics and suggests that reactions occur faster in ionic liquids than in conventional solvents, implying potential applications in synthesizing similar compounds under environmentally benign conditions (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006).
Synthesis and Activity of Derivatives
Another research focuses on the synthesis of 3-methyl-2-(3-chlorophenyl) morpholinhydrochloride, which shares a similar structural feature with the target compound. This synthesized compound exhibited potent antidepressant activities, suggesting the therapeutic potential of structurally related compounds (Guo Ya-nan, 2010).
Antimicrobial Activities
Research on the synthesis of novel 1,2,4-triazole derivatives incorporating primary amines, including morpholine, revealed some compounds possessing good to moderate antimicrobial activities. This study underscores the relevance of such chemical frameworks in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Catalytic Applications
A study on palladium-catalyzed aminations of aryl halides with phosphine-functionalized imidazolium ligands highlights the utility of morpholine and related amines in facilitating complex chemical transformations. This research could provide a foundation for the development of catalytic processes involving similar compounds (Shi, Yang, Tong, & Jia, 2008).
Synthesis and Cytotoxic Effects
Another significant application is in the synthesis of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives. Some of these synthesized compounds, after reacting with primary and secondary amines including morpholine, showed high inhibitory effects towards tumor cell lines, surpassing the reference doxorubicin. This indicates the potential of such compounds in cancer research and treatment (Flefel, Abbas, Mageid, & Zaghary, 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H332, H335, and H314 . Precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 . These statements indicate that the compound can cause harm if swallowed, inhaled, or if it comes into contact with skin, and it can cause severe skin burns and eye damage .
properties
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c12-10-1-8-16-11(10)9-13-2-3-14-4-6-15-7-5-14/h1,8,13H,2-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOZXQHSQJLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



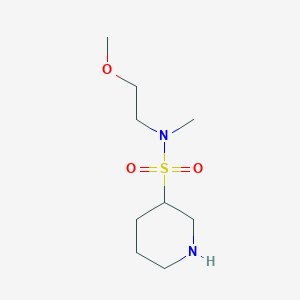
![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)
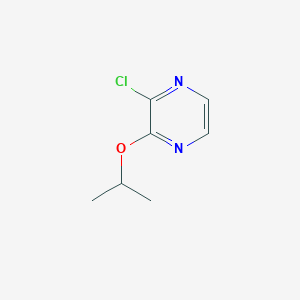
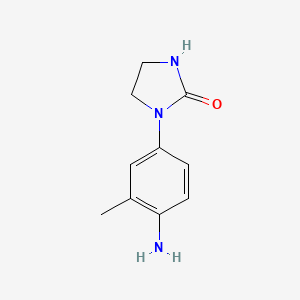

![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)
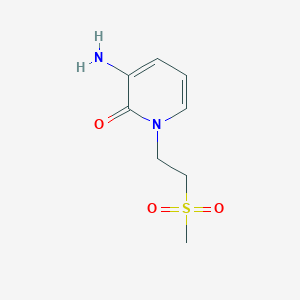
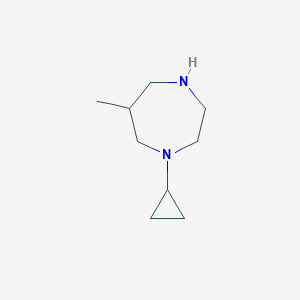
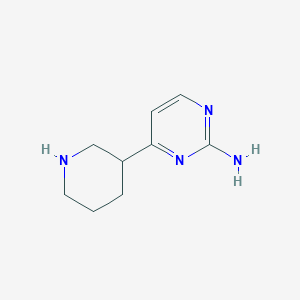
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)
![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)
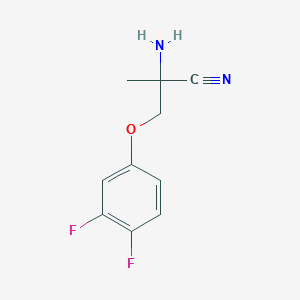
![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)